molecular formula C18H23N3O2 B2479462 N-[3-(dimethylamino)propyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide CAS No. 477870-48-7

N-[3-(dimethylamino)propyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2479462
CAS No.: 477870-48-7
M. Wt: 313.401
InChI Key: PLBKNAQZRUJWOV-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide is a small molecule compound of interest in early-stage scientific research and drug discovery . While its specific biological mechanism is still under investigation, its molecular structure suggests potential as a key intermediate or scaffold for the synthesis of more complex bioactive molecules. Researchers are exploring its utility in developing novel therapeutic agents, particularly given that analogous compounds featuring the pyrrole-carboxamide structure and dimethylaminopropyl side chain have demonstrated promising antitumor activities in preclinical studies . These related compounds often function by inhibiting critical cellular signaling pathways, such as tyrosine kinases involved in angiogenesis and tumor proliferation . This compound provides researchers with a versatile chemical entity for probing biological mechanisms, structuring structure-activity relationship (SAR) studies, and designing new potential inhibitors for various disease targets.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-21(2)10-6-9-19-18(23)16-12-15(13-20-16)17(22)11-14-7-4-3-5-8-14/h3-5,7-8,12-13,20H,6,9-11H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBKNAQZRUJWOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C1=CC(=CN1)C(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817704
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Fluorine’s electronegativity may also strengthen hydrogen bonding in target interactions.
  • Methoxybenzoyl (3-OCH₃): The methoxy group acts as an electron donor, which could stabilize charge-transfer interactions in biological targets. The higher molecular weight (328.39 g/mol) may slightly reduce solubility in aqueous media .
  • The lower molecular weight (302.39 g/mol) may enhance bioavailability .

Biological Activity

N-[3-(dimethylamino)propyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, focusing on its anticancer properties, pharmacokinetics, and structure-activity relationships.

  • Molecular Formula : C16H22N2O2
  • Molecular Weight : 274.36 g/mol
  • CAS Number : 477870-48-7
  • Structural Features : The compound features a pyrrole ring, a dimethylamino group, and a phenylacetyl moiety, which are critical for its biological activity.

Anticancer Activity

Research indicates that derivatives of pyrrole compounds, including this compound, exhibit significant anticancer properties. The following table summarizes key findings from various studies:

Study Cell Line Inhibition (%) Mechanism of Action
MDA-MB-435 (melanoma)62.46%Induction of apoptosis
MDA-MB-468 (breast cancer)40.24%Inhibition of cell proliferation
FaDu (hypopharyngeal tumor)Higher cytotoxicity than bleomycinInteraction with cellular pathways

The mechanism by which this compound exerts its anticancer effects involves:

  • Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Proliferation : It effectively inhibits the proliferation of various cancer cell lines by interfering with specific signaling pathways involved in cell cycle regulation.

Pharmacokinetics and ADME Properties

Computational studies have indicated favorable pharmacokinetic profiles for this compound, suggesting good oral bioavailability and suitable physicochemical properties for drug development:

  • Absorption : Predicted to have good absorption characteristics.
  • Distribution : Likely to distribute well in tissues due to its lipophilic nature.
  • Metabolism : Expected to undergo metabolic transformations that may enhance or diminish its biological activity.
  • Excretion : Primarily excreted via renal pathways.

Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of various pyrrole derivatives, this compound demonstrated significant growth inhibition against multiple cancer cell lines, particularly melanoma and breast cancer cells. The results highlighted its potential as a lead compound for further development in cancer therapy .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the pyrrole structure significantly impacted the biological activity of the compound. For instance, variations in the substituents on the phenyl ring were found to enhance antiproliferative effects, indicating that specific structural features are crucial for maximizing therapeutic efficacy .

Q & A

Q. What emerging technologies (e.g., continuous flow synthesis) could improve scalability and sustainability?

  • Methodology : Transition from batch to continuous flow reactors to enhance heat/mass transfer and reduce solvent waste. Integrate inline PAT (process analytical technology) tools (e.g., ReactIR) for real-time monitoring. Optimize catalyst recycling (e.g., immobilized DMAP) to reduce costs .

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